![molecular formula C20H24N2O4S B2638755 2-(2-methoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 381708-25-4](/img/structure/B2638755.png)

2-(2-methoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

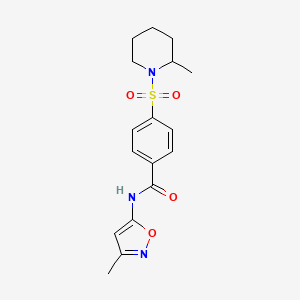

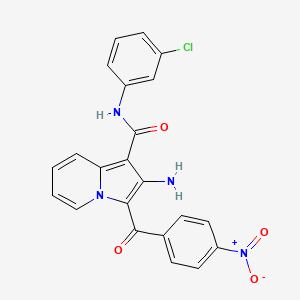

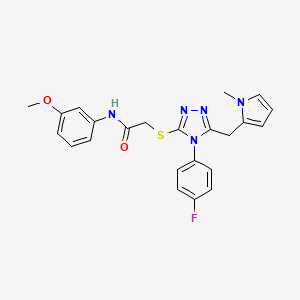

The compound “2-(2-methoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a derivative of benzothiophene . Benzothiophene derivatives have been synthesized using coupling reactions and electrophilic cyclization reactions . They have been used in the discovery and development of new drug candidates due to their biological and pharmacological properties .

Synthesis Analysis

The synthesis of benzothiophene derivatives involves regioselective coupling reactions and electrophilic cyclization reactions . A method for the synthesis of benzothiophene starting from thiophenes and 2,5-dimethoxy-THF using a Lewis Acid catalyst has been reported . Another method involves the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .Chemical Reactions Analysis

Benzothiophene derivatives can undergo various chemical reactions. For instance, they can be synthesized via intramolecular cyclization reaction of o-alkinylthioanisoles . They can also undergo protodeboronation, a reaction that involves the removal of a boron group from an organic molecule .Applications De Recherche Scientifique

Antimicrobial Properties

Benzothiophene derivatives have been tested against indicator microorganisms such as C. albicans ATCC 10231, B. subtilis ATCC 6633, E. coli ATCC 25922 and S. aureus ATCC 25923 . Some of these derivatives have shown high antibacterial activity against S. aureus .

Antifungal Properties

Some benzothiophene derivatives, such as 3-iodo-2-(thiophen-2-yl) benzo[b]thiophene (10) and 3-(trimethylsilylethynyl)-2-(thiophen-2-yl) benzo[b] thiophene (12K), have shown potential to be used as antifungal agents against current fungal diseases .

Antioxidant Capacities

Novel benzothiophene derivatives such as 3-(1H-indole-2-yl)-2-(thiophen-2-yl) benzo[b] thiophene (16) and 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b] thiophene (12E) have shown quite high antioxidant capacities with TEAC values of 2.5 and 1.1, respectively . These values surpass the antioxidant capacity of a universally accepted reference of trolox .

Optoelectronic Devices

Benzothieno[2,3-b]thiophene derivatives are promising materials for optoelectronic devices . The OFETs based on BTTB exhibit excellent field-effect performances with a mobility of 0.46 cm^2 V^−1 s^−1 and on–off current ratios larger than 10^7 at room temperature .

Mécanisme D'action

Target of Action

The primary target of the compound 2-(2-methoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is the STING protein . STING is a crucial immune-related protein located in the endoplasmic reticulum .

Mode of Action

Upon activation by its agonists, including 2-(2-methoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, STING triggers the IRF and NF-κB pathways . The compound forms two typical hydrogen bonds, π-π stacking interactions, and π-cation interactions with the CDN binding domain of the STING protein .

Pharmacokinetics

The compound’s interaction with the sting protein suggests it has sufficient bioavailability to reach its target within the cell .

Action Environment

The environment in which 2-(2-methoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide operates is primarily the internal cellular environment, specifically the endoplasmic reticulum where the STING protein is located . The compound’s action, efficacy, and stability could be influenced by various factors within this environment, including pH, temperature, and the presence of other biomolecules.

Propriétés

IUPAC Name |

2-[(2-methoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-25-12-11-21-19(24)17-14-8-4-6-10-16(14)27-20(17)22-18(23)13-7-3-5-9-15(13)26-2/h3,5,7,9H,4,6,8,10-12H2,1-2H3,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOGQFWMKKKAPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-isopropoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2638678.png)

![2-Chloro-N-[(2-pyrrol-1-ylthiophen-3-yl)methyl]acetamide](/img/structure/B2638682.png)

![Ethyl 4-(acetyloxy)-3-[(acetyloxy)methyl]but-2-enoate](/img/structure/B2638690.png)

![2-(1-Bicyclo[3.1.0]hexanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2638691.png)

![6,7-Dimethoxy-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2638694.png)